2-Sulfanylethyl 2,2-dimethylpropanoate
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Overview
Description
2-Sulfanylethyl 2,2-dimethylpropanoate: is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It is also known by its systematic name, propanoic acid, 2,2-dimethyl-, 2-mercaptoethyl ester . This compound is characterized by the presence of a sulfanyl group (-SH) attached to an ethyl chain, which is further connected to a 2,2-dimethylpropanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl 2,2-dimethylpropanoate typically involves the esterification of 2-mercaptoethanol with 2,2-dimethylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: 2-Sulfanylethyl 2,2-dimethylpropanoate is used as a building block in organic synthesis, particularly in the preparation of thioesters and sulfoxides . It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein modifications . It can act as a substrate or inhibitor in enzymatic reactions involving thiol groups .
Medicine: . Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . It is also employed in the manufacture of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 2-sulfanylethyl 2,2-dimethylpropanoate involves its interaction with thiol groups in proteins and enzymes . The sulfanyl group can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in biochemical studies .
Comparison with Similar Compounds
- 2-Mercaptoethyl acetate
- 2-Mercaptoethyl butanoate
- 2-Mercaptoethyl hexanoate
Comparison: 2-Sulfanylethyl 2,2-dimethylpropanoate is unique due to its 2,2-dimethylpropanoate moiety, which imparts distinct steric and electronic properties . Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
190062-33-0 |
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Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-sulfanylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)9-4-5-10/h10H,4-5H2,1-3H3 |
InChI Key |
TWGNDLTWVYZRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCS |
Origin of Product |
United States |
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